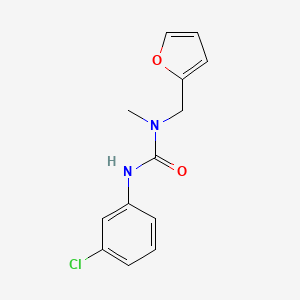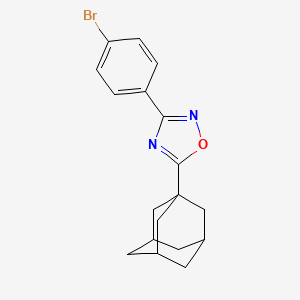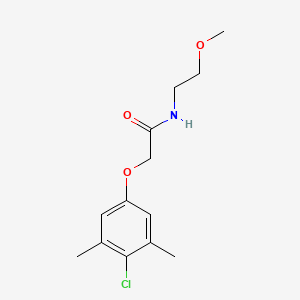
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. CMU is a potent inhibitor of dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea acts by inhibiting the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission caused by N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea has been shown to have several biochemical and physiological effects. These include improved cognitive function, increased locomotor activity, and reduced drug-seeking behavior.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea in lab experiments include its high potency and specificity for dopamine transporter inhibition. However, its potential toxicity and the need for careful handling and storage make it a challenging compound to work with.
Future Directions
There are several potential future directions for research on N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea. These include further studies on its potential therapeutic applications in neurological disorders, investigations into its mechanism of action, and the development of more potent and selective dopamine transporter inhibitors.
In conclusion, N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea is a promising compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. Its ability to inhibit dopamine transporter makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea involves the reaction of 3-chloroaniline with 2-furancarboxaldehyde in the presence of sodium borohydride to obtain the intermediate product. This intermediate is then treated with methyl isocyanate to yield N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea.
Scientific Research Applications
N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. N'-(3-chlorophenyl)-N-(2-furylmethyl)-N-methylurea's ability to inhibit dopamine transporter makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(9-12-6-3-7-18-12)13(17)15-11-5-2-4-10(14)8-11/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBDLBNOKYBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(furan-2-ylmethyl)-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)